Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate
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Overview
Description
Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazo-pyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyl group attached to an imidazo-pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the imidazo-pyridine core or other functional groups.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyridine derivatives with different substituents, such as:
- 1-(2-hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethyl)-2-methyl-5-phenylimidazo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C17H17N3O3/c1-11-18-15-13(17(22)23-2)10-14(12-6-4-3-5-7-12)19-16(15)20(11)8-9-21/h3-7,10,21H,8-9H2,1-2H3 |
InChI Key |
YTBXTFOBNJMGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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